Cas no 1415147-85-1 (4-amino-1-methyl-N-(propan-2-yl)-1H-pyrazole-3-carboxamide)
4-amino-1-methyl-N-(propan-2-yl)-1H-pyrazole-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 4-amino-1-methyl-N-(propan-2-yl)-1H-pyrazole-3-carboxamide
- 1H-Pyrazole-3-carboxamide, 4-amino-1-methyl-N-(1-methylethyl)-
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- MDL: MFCD21194574
- Inchi: 1S/C8H14N4O/c1-5(2)10-8(13)7-6(9)4-12(3)11-7/h4-5H,9H2,1-3H3,(H,10,13)
- InChI Key: BSRPKRGJDMAIBA-UHFFFAOYSA-N
- SMILES: N1(C)C=C(N)C(C(NC(C)C)=O)=N1
4-amino-1-methyl-N-(propan-2-yl)-1H-pyrazole-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB554427-100 mg |
4-Amino-N-isopropyl-1-methyl-1H-pyrazole-3-carboxamide; . |
1415147-85-1 | 100MG |
€281.90 | 2022-03-01 | ||
| abcr | AB554427-250 mg |
4-Amino-N-isopropyl-1-methyl-1H-pyrazole-3-carboxamide; . |
1415147-85-1 | 250MG |
€381.10 | 2022-03-01 | ||
| abcr | AB554427-500 mg |
4-Amino-N-isopropyl-1-methyl-1H-pyrazole-3-carboxamide; . |
1415147-85-1 | 500MG |
€528.40 | 2022-03-01 | ||
| abcr | AB554427-1 g |
4-Amino-N-isopropyl-1-methyl-1H-pyrazole-3-carboxamide; . |
1415147-85-1 | 1g |
€676.70 | 2022-03-01 | ||
| Chemenu | CM437946-250mg |
4-amino-1-methyl-N-(propan-2-yl)-1H-pyrazole-3-carboxamide |
1415147-85-1 | 95%+ | 250mg |
$774 | 2023-01-03 | |
| Chemenu | CM437946-500mg |
4-amino-1-methyl-N-(propan-2-yl)-1H-pyrazole-3-carboxamide |
1415147-85-1 | 95%+ | 500mg |
$790 | 2023-01-03 | |
| Chemenu | CM437946-1g |
4-amino-1-methyl-N-(propan-2-yl)-1H-pyrazole-3-carboxamide |
1415147-85-1 | 95%+ | 1g |
$822 | 2023-01-03 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01035619-1g |
4-Amino-1-methyl-N-(propan-2-yl)-1H-pyrazole-3-carboxamide |
1415147-85-1 | 95% | 1g |
¥3717.0 | 2023-04-02 | |
| Enamine | EN300-249492-0.05g |
4-amino-1-methyl-N-(propan-2-yl)-1H-pyrazole-3-carboxamide |
1415147-85-1 | 95% | 0.05g |
$174.0 | 2024-06-19 | |
| Enamine | EN300-249492-0.1g |
4-amino-1-methyl-N-(propan-2-yl)-1H-pyrazole-3-carboxamide |
1415147-85-1 | 95% | 0.1g |
$257.0 | 2024-06-19 |
4-amino-1-methyl-N-(propan-2-yl)-1H-pyrazole-3-carboxamide Related Literature
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on 4-amino-1-methyl-N-(propan-2-yl)-1H-pyrazole-3-carboxamide
Introduction to 4-amino-1-methyl-N-(propan-2-yl)-1H-pyrazole-3-carboxamide (CAS No. 1415147-85-1)
4-amino-1-methyl-N-(propan-2-yl)-1H-pyrazole-3-carboxamide, identified by the Chemical Abstracts Service Number (CAS No.) 1415147-85-1, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class, a scaffold widely recognized for its biological activity and versatility in drug design. The structural features of 4-amino-1-methyl-N-(propan-2-yl)-1H-pyrazole-3-carboxamide, including its amino, methyl, and propyl substituents, contribute to its unique chemical properties and potential pharmacological applications.
The pyrazole core is a prominent motif in medicinal chemistry, exhibiting a broad spectrum of biological activities such as anti-inflammatory, antimicrobial, antiviral, and anticancer effects. The introduction of various functional groups into the pyrazole ring enhances its pharmacological profile, making it a valuable building block for the development of novel therapeutic agents. In particular, the presence of an amino group at the 4-position and a carboxamide moiety at the 3-position in 4-amino-1-methyl-N-(propan-2-yl)-1H-pyrazole-3-carboxamide suggests potential interactions with biological targets, which may be exploited for therapeutic purposes.
Recent advancements in drug discovery have highlighted the importance of structurally diverse pyrazole derivatives in addressing unmet medical needs. Studies have demonstrated that modifications at key positions within the pyrazole ring can significantly alter the biological activity and selectivity of these compounds. For instance, derivatives with amino and carboxamide functionalities have shown promise in inhibiting enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase. The compound 4-amino-1-methyl-N-(propan-2-yl)-1H-pyrazole-3-carboxamide may serve as a precursor or intermediate in synthesizing such bioactive molecules.
The synthesis of 4-amino-1-methyl-N-(propan-2-yl)-1H-pyrazole-3-carboxamide involves multi-step organic reactions that typically include condensation, alkylation, and amidation processes. The choice of starting materials and reaction conditions can influence the yield and purity of the final product. Advanced synthetic methodologies, such as catalytic hydrogenation and transition-metal-catalyzed cross-coupling reactions, have been employed to improve efficiency and scalability. These techniques are essential for producing sufficient quantities of the compound for preclinical and clinical studies.
In vitro and in vivo studies have begun to explore the pharmacological potential of 4-amino-1-methyl-N-(propan-2-yl)-1H-pyrazole-3-carboxamide. Preliminary research suggests that this compound may exhibit inhibitory activity against certain enzymes and receptors relevant to human diseases. For example, its structural similarity to known bioactive pyrazoles has prompted investigations into its effects on metabolic pathways and signal transduction cascades. Additionally, computational modeling and molecular docking studies have been utilized to predict possible interactions between 4-amino-1-methyl-N-(propan-2-yl)-1H-pyrazole-3-carboxamide and biological targets, providing insights into its mechanism of action.
The development of novel pharmaceuticals relies heavily on robust analytical techniques to characterize chemical structures and assess purity. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are commonly employed methods for analyzing 4-amino-1-methyl-N-(propan-2-yl)-1H-pyrazole-3-carboxamide. These techniques ensure that the compound meets stringent quality standards before it can be advanced to further stages of drug development. Furthermore, stability studies under various storage conditions are conducted to determine the shelf life and storage requirements of the compound.
The role of 4-amino-1-methyl-N-(propan-2-y l)-1H-pyrazole -3 -carboxamide in medicinal chemistry extends beyond its potential as a lead compound. It serves as a valuable intermediate in synthesizing more complex molecules with enhanced pharmacological properties. The versatility of pyrazole derivatives allows chemists to modify multiple functional groups while maintaining core structural integrity, leading to libraries of compounds with tailored biological activities. This approach is particularly useful in high-throughput screening (HTS) campaigns aimed at identifying novel drug candidates.
Future research directions may focus on optimizing synthetic routes for 4-amino - 1 -methyl - N - ( propan - 2 - yl ) - 1 H - pyrazole - 3 - carboxamide to improve cost-effectiveness and sustainability. Green chemistry principles, such as solvent-free reactions and biocatalysis, could be integrated into synthetic protocols to minimize environmental impact. Additionally, exploring new applications for this compound in areas such as agrochemicals or material science may open up additional avenues for research and development.
The broader impact of compounds like 4-amino - 1 -methyl - N - ( propan - 2 - yl ) - 1 H - pyrazole - 3 - carboxamide underscores the importance of continued investment in pharmaceutical research. By leveraging cutting-edge technologies and innovative methodologies, scientists can uncover new therapeutic possibilities and address global health challenges more effectively. The collaborative efforts of academia, industry, and regulatory agencies are essential in translating laboratory discoveries into safe and effective treatments for patients worldwide.
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